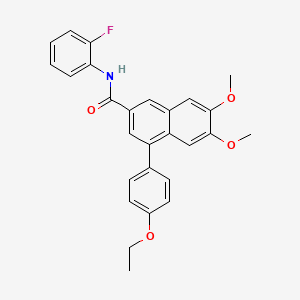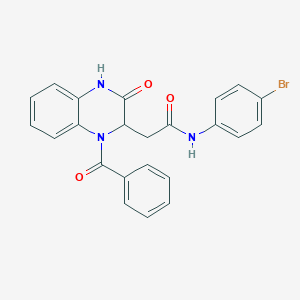![molecular formula C26H27ClN2O5 B11137299 5-(3-chlorophenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11137299.png)
5-(3-chlorophenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a synthetic molecule with a complex structure. Let’s break it down:
Core Structure: The core consists of a pyrrolone ring (a five-membered ring containing nitrogen) fused with a benzofuran ring (a six-membered ring containing oxygen). The benzofuran moiety is further substituted with a chlorophenyl group.
Functional Groups: It features a hydroxyl group (-OH) and a morpholine-ethyl side chain.
Chemical Name: I won’t abbreviate it, as requested, but let’s call it for simplicity.
Preparation Methods
Synthetic Routes::
Multistep Synthesis: The compound is typically synthesized through a multistep process involving cyclization, acylation, and substitution reactions.
Key Steps:
Reaction Conditions: Specific conditions vary, but common reagents include Lewis acids, bases, and protecting groups.
Limited Information: Unfortunately, detailed industrial production methods are scarce due to the compound’s complexity and limited commercial interest.
Chemical Reactions Analysis
Reactivity: Chloro-benzofuranone-morpholine is versatile
Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Major Products: Hydroxylated derivatives, reduced forms, and substituted analogs.
Scientific Research Applications
Medicinal Chemistry: Investigated for potential drug development (e.g., antiviral, anticancer).
Biological Studies: Used as a probe to study cellular processes.
Industry: Limited applications due to complexity.
Mechanism of Action
Targets: Likely interacts with enzymes, receptors, or proteins due to its structural features.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Unique Features: Its fused benzofuran-pyrrolone scaffold sets it apart.
Similar Compounds: Consider related molecules like benzofuranones, pyrrolones, and chlorophenyl-substituted compounds.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
Molecular Formula |
C26H27ClN2O5 |
|---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
(4Z)-5-(3-chlorophenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H27ClN2O5/c1-16-13-19-14-18(5-6-21(19)34-16)24(30)22-23(17-3-2-4-20(27)15-17)29(26(32)25(22)31)8-7-28-9-11-33-12-10-28/h2-6,14-16,23,30H,7-13H2,1H3/b24-22- |
InChI Key |
JDFNQGCYCZTYEJ-GYHWCHFESA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=CC=C5)Cl)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=CC=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-{[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}glycinate](/img/structure/B11137217.png)
![N-[2-(4-methyl-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide](/img/structure/B11137223.png)
![2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11137234.png)
![N-(2,6-Difluorophenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B11137243.png)
![1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11137248.png)
![2-(5-Chloropyridin-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11137254.png)
![2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridylmethyl)acetamide](/img/structure/B11137258.png)
![6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11137264.png)
![(5Z)-2-(2-chlorophenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11137272.png)

![1-({3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}carbonyl)cyclopropan-1-amine](/img/structure/B11137288.png)
![N-(4-chlorophenyl)-2-{1-[(3-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11137292.png)

![N-{2-[(E)-1-cyano-2-(cyclohex-3-en-1-yl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide](/img/structure/B11137297.png)
